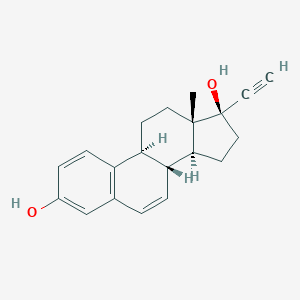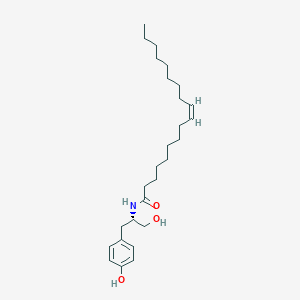
3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene is a multisubstituted benzene derivative . It has the molecular formula C8H4Cl2F3NO2 . It is used in the preparation of biologically active compounds such as protein kinase inhibitors . It can also be used as organic synthesis intermediates and pharmaceutical intermediates .
Molecular Structure Analysis
The molecular structure of 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene includes two chlorine atoms, three fluorine atoms, one nitro group, and one trifluoromethyl group attached to a benzene ring . The IUPAC name for this compound is 1,2-dichloro-4-methyl-3-nitro-5-(trifluoromethyl)benzene .Physical And Chemical Properties Analysis
The molecular weight of 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene is 274.02 g/mol . It has a computed XLogP3-AA value of 4.3, indicating its lipophilicity . It has no hydrogen bond donors and five hydrogen bond acceptors . The exact mass and monoisotopic mass are both 272.9571182 g/mol .Aplicaciones Científicas De Investigación
Organic Synthesis Intermediates
“3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene” can be used as an intermediate in organic synthesis . This means it can be used in the production of a wide range of organic compounds, including polymers, dyes, resins, pharmaceuticals, and more.
Pharmaceutical Intermediates
This compound can also be used as an intermediate in the production of pharmaceuticals . It can be used in the synthesis of various drugs, contributing to the development of new treatments and therapies.
Protein Kinase Inhibitors
One specific application in the pharmaceutical industry is the preparation of protein kinase inhibitors . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them. Inhibitors of these enzymes can be used in the treatment of diseases such as cancer.
Chemical Production Processes
“3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene” can be used in various chemical production processes . Its properties can be leveraged to facilitate certain reactions or to produce specific products.
Laboratory Research and Development
This compound is used in laboratory research and development processes . Researchers can use it to study its properties, reactions, and potential applications in various fields.
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that this compound is used in the preparation of biologically active compounds such as protein kinase inhibitors . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). By doing so, they play a key role in regulating cellular functions such as cell division, signal transduction, and cell differentiation.
Propiedades
IUPAC Name |
1,2-dichloro-4-methyl-3-nitro-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F3NO2/c1-3-4(8(11,12)13)2-5(9)6(10)7(3)14(15)16/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRWCYHTODRXJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1C(F)(F)F)Cl)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397330 |
Source


|
| Record name | 3,4-dichloro-2-nitro-6-(trifluoromethyl)toluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene | |
CAS RN |
115571-66-9 |
Source


|
| Record name | 3,4-dichloro-2-nitro-6-(trifluoromethyl)toluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2S,4R,8S,9S,11S,12R,13S)-12-Bromo-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B124932.png)






![2-(2-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)propanal](/img/structure/B124949.png)




